methyl (S)-3-hydroxypalmitate

Description

Nomenclature and Chemical Classification

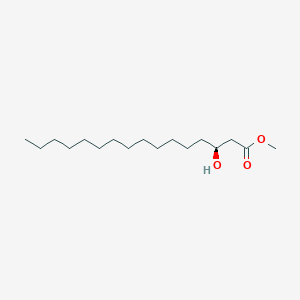

Methyl (S)-3-hydroxypalmitate, systematically known as methyl (3S)-3-hydroxyhexadecanoate, belongs to the chemical class of fatty acid methyl esters with a hydroxyl functional group positioned at the third carbon atom. The compound possesses the molecular formula C17H34O3 and exhibits a molecular weight of 286.4 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as methyl (3S)-3-hydroxyhexadecanoate, reflecting its stereochemical configuration at the third carbon position.

The chemical exhibits several synonymous names in scientific literature, including methyl (S)-3-hydroxyhexadecanoate and (3S)-3-hydroxy-hexadecanoic acid methyl ester. The stereochemical designation (S) indicates the specific spatial arrangement of atoms around the chiral center at the third carbon, distinguishing it from its enantiomeric counterpart, methyl (R)-3-hydroxypalmitate. This stereochemical specificity is crucial for understanding the compound's biological activity and interactions.

The compound is catalogued in major chemical databases with specific identifiers, including ChEBI identification number 38246 and Metabolomics Workbench identification 55820. The International Chemical Identifier key for this compound is YBTWUESFQWFDMR-INIZCTEOSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Structurally, this compound contains a sixteen-carbon fatty acid chain with a methyl ester group at the carboxyl terminus and a hydroxyl group positioned at the third carbon from the carboxyl end. The presence of this hydroxyl group imparts amphiphilic properties to the molecule, influencing its solubility characteristics and biological interactions. The compound demonstrates limited solubility in aqueous systems but exhibits enhanced solubility in organic solvents such as ethanol.

Historical Context and Discovery

The identification and characterization of methyl 3-hydroxypalmitic acid methyl ester, encompassing both stereochemical forms, emerged from research into bacterial communication systems during the 1990s. The compound was first identified as a novel autoregulator controlling virulence in Ralstonia solanacearum through systematic investigation of extracellular factors influencing bacterial gene expression. Researchers employed distillation, solvent extraction, and liquid chromatography techniques to purify this volatile extracellular factor from spent culture broth.

Gas chromatography and mass spectroscopy analyses revealed 3-hydroxypalmitic acid methyl ester as the major component responsible for biological activity in bacterial communication systems. The discovery represented a significant advancement in understanding bacterial quorum sensing mechanisms, as this compound was identified as being active at remarkably low concentrations of one nanomolar or less. This finding established the compound as one of the first endogenous fatty acid derivatives demonstrated to function as an autoregulator in bacterial systems.

The characterization of specific stereochemical forms, including the (S)-enantiomer, followed subsequent analytical developments that enabled precise determination of chiral configurations in complex biological matrices. The recognition of stereochemical importance in biological activity led to the systematic cataloguing of individual enantiomers, including this compound, in chemical databases and research literature.

Research efforts expanded throughout the late 1990s and early 2000s to explore the broader implications of this compound family in microbial ecology and plant-pathogen interactions. The compound's role in controlling virulence factor expression in plant pathogenic bacteria established its significance beyond basic chemical characterization, positioning it as a target for agricultural biotechnology applications.

Importance in Biochemical Research

This compound and its related compounds have demonstrated exceptional importance in biochemical research, particularly in the study of quorum sensing mechanisms in bacterial systems. The compound functions as an intercellular signaling molecule that autoregulates virulence gene expression in Ralstonia solanacearum, a phytopathogenic bacterium responsible for causing lethal wilting in agricultural plants. Research has demonstrated that this compound increases the production of virulence factors by over twenty-fold compared to control conditions.

The biological activity of 3-hydroxypalmitic acid methyl ester occurs at extraordinarily low concentrations, with effective concentrations measured at 175 nanomolar or less. At these concentrations, the compound increases levels of PhcA-regulated virulence factors, including extracellular polysaccharide I, endoglucanase, and polygalacturonase methyl esterase by greater than 20-, 30-, and 25-fold respectively in specific bacterial strains. This remarkable potency underscores the compound's significance as a research tool for studying bacterial communication networks.

Current biochemical research applications of this compound extend to the development of quorum quenching strategies for agricultural disease management. Studies have identified specific bacterial species capable of degrading 3-hydroxypalmitic acid methyl ester, including Stenotrophomonas maltophilia, Pseudomonas aeruginosa, and Rhodococcus corynebacterioides. These findings have led to investigations into biological control methods that exploit bacterial degradation of quorum sensing molecules to reduce plant disease incidence.

The compound serves as a valuable research model for understanding the enzymatic mechanisms involved in fatty acid methyl ester hydrolysis. Metagenomic studies have characterized soil-derived enzymes capable of hydrolyzing 3-hydroxypalmitic acid methyl ester, revealing novel esterase and lipase families with potential biotechnological applications. These enzymes demonstrate various levels of hydrolytic activity with optimum performance at temperatures between 40-50 degrees Celsius and pH ranges of 7-10.

Research into the compound's mechanism of action has revealed its role in complex regulatory networks that integrate multiple signal inputs in bacterial systems. The compound functions within hierarchical autoinduction systems, where its presence influences the production of other signaling molecules, including acyl-homoserine lactones. This regulatory complexity positions this compound as a critical component in understanding bacterial decision-making processes and collective behaviors.

Relationship to Other Hydroxy Fatty Acid Methyl Esters

This compound belongs to a broader family of hydroxy fatty acid methyl esters that share structural similarities while exhibiting distinct biological properties. The compound represents the S-stereoisomer of methyl 3-hydroxypalmitate, with its enantiomeric counterpart being methyl (R)-3-hydroxypalmitate. These stereochemical variants demonstrate the importance of three-dimensional molecular structure in determining biological activity and specificity.

Within the hydroxy fatty acid methyl ester family, compounds vary primarily in chain length and hydroxyl group positioning. Methyl 3-hydroxybutyrate, with the molecular formula C5H10O3, represents a shorter-chain analog that occurs naturally in various plant species, including Annona muricata, Carica papaya, and Mangifera indica. This compound shares the characteristic 3-hydroxy positioning but differs significantly in chain length, resulting in distinct physical and biological properties.

The tetradecanoate analog, methyl (3R)-3-hydroxytetradecanoate, exemplifies the relationship between chain length and biological function within this compound family. With a molecular formula of C15H30O3 and molecular weight of 258.40 grams per mole, this compound maintains the 3-hydroxy functionality while possessing a fourteen-carbon chain compared to the sixteen-carbon chain of this compound. Such structural variations influence membrane interactions and biological specificity.

Chemical property comparisons reveal systematic trends across the hydroxy fatty acid methyl ester family. The following table presents key physicochemical parameters for representative compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | Stereochemistry |

|---|---|---|---|---|

| Methyl 3-hydroxybutyrate | C5H10O3 | 118.13 | 4 | Not specified |

| Methyl (3R)-3-hydroxytetradecanoate | C15H30O3 | 258.40 | 14 | R |

| This compound | C17H34O3 | 286.4 | 16 | S |

Research has demonstrated that chain length variations within the hydroxy fatty acid methyl ester family correlate with different biological functions and target specificities. While this compound functions as a quorum sensing molecule in bacterial systems, shorter-chain analogs may serve different metabolic roles or exhibit distinct bioactivities. The systematic study of these relationships provides insights into structure-activity relationships that guide the development of synthetic analogs for research and potential therapeutic applications.

The compound family's diversity extends to naturally occurring hydroxylated fatty acid methyl esters found in various biological systems. These compounds often function as intermediate metabolites in fatty acid biosynthesis and degradation pathways, highlighting the fundamental importance of hydroxyl group positioning in cellular biochemistry. Understanding these relationships enhances appreciation for the specific role of this compound within broader metabolic networks and signaling cascades.

Properties

CAS No. |

76898-45-8 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

methyl (3S)-3-hydroxyhexadecanoate |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |

InChI Key |

YBTWUESFQWFDMR-INIZCTEOSA-N |

SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](CC(=O)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Methyl (S)-3-Hydroxypalmitate

The chemical synthesis of this compound typically involves esterification of 3-hydroxypalmitic acid with methanol under catalytic conditions. A notable method employs stereoselective catalysts to ensure the (S)-configuration at the hydroxyl-bearing carbon. For instance, rhodium-based catalysts paired with chiral phosphine ligands have demonstrated efficacy in asymmetric hydrogenation reactions. In one study, the use of bis(norbornadiene)rhodium(I) tetrafluoroborate and a chiral phosphine ligand achieved an 87% yield of a related (S)-configured ester, methyl (S)-(+)-3-hydroxy-2-methylpropionate, with an enantiomeric excess (ee) of 98% . This approach could be adapted for this compound by substituting the substrate with 3-ketopalmitic acid, followed by asymmetric reduction and esterification.

Reaction conditions for such syntheses often require stringent control:

Table 1: Representative Reaction Conditions for Chiral Ester Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Rhodium-phosphine complex | |

| Temperature | -40°C | |

| Pressure | 1500 Torr H₂ | |

| Enantiomeric Excess (ee) | 98% |

Enzymatic Hydrolysis and Synthesis

Enzymatic methods offer an eco-friendly alternative to chemical synthesis. Soil metagenome-derived hydrolases, such as ELP104, have been shown to hydrolyze 3-hydroxypalmitic acid methyl ester (3-OH PAME) with high specificity . While these enzymes are naturally involved in quorum quenching, their reverse activity (ester synthesis) could be exploited under controlled conditions. For example, lipases from Candida antarctica (CAL-B) are widely used in esterification reactions. By optimizing pH (7–10) and temperature (40–50°C), these enzymes could catalyze the formation of this compound from 3-hydroxypalmitic acid and methanol .

Key enzymatic parameters :

Microbial Production and Fermentation

Microbial biosynthesis presents a scalable route for producing this compound. The yeast Rhodotorula spp. naturally produces extracellular glycolipids containing 3-D-hydroxypalmitic acid, which can be isolated and esterified . Fermentation conditions for Rhodotorula include:

-

Carbon source : Glucose or glycerol

-

Temperature : 25–30°C

-

Product isolation : Ethanol precipitation followed by column chromatography

In Ralstonia solanacearum, the autoinducer 3-OH PAME is synthesized via the PhcBSR quorum-sensing system . Genetic engineering of this pathway could enhance yields, though industrial application remains exploratory.

Purification and Analytical Techniques

Purification of this compound requires high-resolution techniques due to its structural similarity to other lipidic esters. Reverse-phase HPLC (RP-HPLC) with methanol gradients (10–100%) effectively separates the target compound from byproducts . For stereochemical confirmation, chiral LC-MS/MS is indispensable. A study on R. solanacearum utilized LC-MS/MS to identify 3-OH-C12-HSL and 3-OH-C14-HSL, achieving a detection limit of 1 nM .

Table 2: Analytical Methods for this compound

Q & A

Q. How is methyl (S)-3-hydroxypalmitate structurally characterized in research settings?

this compound is typically characterized using spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) identifies hydroxyl and ester functional groups, while Mass Spectrometry (MS) confirms molecular weight (286.45 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy verifies hydroxyl (∼3400 cm⁻¹) and ester carbonyl (∼1740 cm⁻¹) stretches. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral columns distinguishes the (S)-enantiomer from racemic mixtures. Reference databases like NIST provide standardized spectral data for validation .

Q. What biosynthetic pathways produce this compound in microbial systems?

In Ralstonia solanacearum, the compound is synthesized via a two-step pathway: (1) hydroxylation of palmitic acid at the C3 position by a cytochrome P450 monooxygenase, and (2) esterification of 3-hydroxypalmitic acid with methanol, catalyzed by a methyltransferase. Gene clusters such as phcB and phcA regulate this process under quorum sensing (QS) control. Isotopic labeling (e.g., ¹³C-methanol) and knockout mutants are used to validate pathway steps .

Q. What analytical protocols are standard for quantifying this compound in biological samples?

Quantification employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with reverse-phase C18 columns and electrospray ionization (ESI) in negative mode. Deuterated internal standards (e.g., d₃-methyl 3-hydroxypalmitate) improve accuracy. For environmental samples, Solid-Phase Extraction (SPE) using C18 cartridges precedes analysis. Calibration curves (1–1000 ng/mL) and limits of detection (LOD < 0.5 ng/mL) are validated per FDA guidelines .

Advanced Research Questions

Q. How does this compound regulate virulence in Ralstonia solanacearum via quorum sensing?

The compound acts as a QS signal, binding to the transcriptional regulator PhcA to activate virulence genes (e.g., eps for exopolysaccharide production). Experimental designs combine (a) phcA knockout strains to assess phenotypic changes (e.g., reduced wilting in tomato plants) and (b) LC-MS to measure signal concentration thresholds (∼10 nM for gene activation). Dual RNA-seq profiles both bacterial and host transcriptomes during infection .

Q. How can researchers resolve contradictions in QS signal specificity across bacterial strains?

Strain-specific QS signal variation (e.g., Ralstonia AW1 produces 3-OH PAME, while other strains use 3-OH MAME) is addressed through comparative metabolomics and phylogenomics. Methods include:

- Metabolite Profiling : Cross-strain LC-MS screening to identify signal diversity.

- Heterologous Expression : Cloning phcB homologs into E. coli to test substrate specificity.

- Molecular Dynamics Simulations : Modeling enzyme-substrate interactions (e.g., PhcB’s affinity for C14 vs. C16 acyl chains) .

Q. What methodologies assess this compound’s role in environmental or host-pathogen interactions?

- Environmental Exposure : In murine models, aerosolized particulate matter (PM2.5) exposure increases plasma 3-hydroxypalmitate levels, measured via GC-MS. Correlations with inflammatory markers (e.g., IL-6) are tested using ELISA .

- Host-Pathogen Co-cultures : Plant root exudates are analyzed for signal degradation products (e.g., 3-hydroxypalmitic acid) using UPLC-QTOF-MS. Host enzymatic activity (e.g., esterases) is inhibited with serine hydrolase inhibitors to prolong QS signal persistence .

Q. How do enzymatic degradation mechanisms impact this compound’s bioactivity?

Ideonella sakaiensis’s esterase hydrolyzes the compound to 3-hydroxypalmitic acid and methanol, abolishing QS activity. Researchers use:

- Enzyme Kinetics : Michaelis-Menten parameters (e.g., Kₘ = 0.2 mM, Vₘₐₓ = 5 μmol/min/mg) measured via spectrophotometry.

- Structural Analysis : X-ray crystallography of the enzyme-substrate complex identifies catalytic residues (e.g., Ser-His-Asp triad).

- Biotechnological Applications : Immobilized esterase bioreactors degrade QS signals in agricultural wastewater to prevent pathogen spread .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.